N-(1-eth-1-ynylcyclohexyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
Overview
Description
N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound It is characterized by the presence of a cyclohexyl group, an ethynyl group, and a trichloro-hydroxyethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the following steps:
Formation of the cyclohexyl-ethynyl intermediate: This can be achieved by reacting cyclohexyl bromide with acetylene in the presence of a palladium catalyst.
Introduction of the trichloro-hydroxyethyl group: This step involves the reaction of the intermediate with trichloroacetaldehyde in the presence of a base.
Formation of the urea linkage: The final step involves the reaction of the intermediate with urea under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized products.
Reduction: The trichloro-hydroxyethyl group can be reduced to form less chlorinated derivatives.
Substitution: The urea linkage can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea would depend on its specific application. For example, if used as a biochemical probe, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloroethyl)urea: Similar structure but lacks the hydroxy group.
N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea linkage.
Uniqueness
N-(1-eth-1-ynylcyclohexyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both the ethynyl and trichloro-hydroxyethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl3N2O2/c1-2-10(6-4-3-5-7-10)16-9(18)15-8(17)11(12,13)14/h1,8,17H,3-7H2,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDJUZASDUQPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175209 | |
Record name | N-(1-Ethynylcyclohexyl)-N′-(2,2,2-trichloro-1-hydroxyethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-50-5 | |
Record name | N-(1-Ethynylcyclohexyl)-N′-(2,2,2-trichloro-1-hydroxyethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646506-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Ethynylcyclohexyl)-N′-(2,2,2-trichloro-1-hydroxyethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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